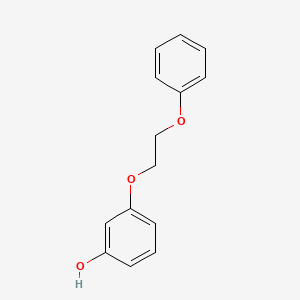
Mafoprazine
Descripción general
Descripción
Mafoprazine is an antipsychotic of the phenylpiperazine class which is used in veterinary medicine . It is a new drug for the prevention of aggressive behavior .
Synthesis Analysis
Mafoprazine is a phenylpiperazine derivative . The rank order of affinity of mafoprazine for neuronal receptors was D2 greater than or equal to alpha 1 greater than S2 greater than alpha 2 much greater than D1 greater than beta greater than mACh .Molecular Structure Analysis
The molecular formula of Mafoprazine is C22H28FN3O3 . The molecular weight is 401.47 g/mol . The IUPAC name is N - [4- [3- [4- (2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide .Chemical Reactions Analysis
Mafoprazine significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens, although to lesser extents as compared with azaperone and chlorpromazine .Physical And Chemical Properties Analysis
Mafoprazine has a molecular weight of 497.6 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 9, and rotatable bond count of 8 . Its exact mass and monoisotopic mass are 497.19958508 g/mol . The topological polar surface area is 117 Ų .Aplicaciones Científicas De Investigación
Prevention of Aggressive Behavior
Mafoprazine is a new drug that has been studied for the prevention of aggressive behavior . It has been compared with an existing drug, azaperone (Stresnil®), and found to have similar effects .
Decrease in Spontaneous Motor Activity
Mafoprazine has been shown to decrease spontaneous motor activity at doses of 0.2 to 2.0 mg/kg .
Prolongation of Pentobarbital Anesthesia
Another application of Mafoprazine is the prolongation of the duration of pentobarbital anesthesia .
Inhibition of Isolation-Induced Aggressive Behavior
Mafoprazine has been found to inhibit long-term isolation-induced aggressive behavior .
Inhibition of Olfactory Bulbectomy Induced Hyperemotionality
Mafoprazine has been shown to inhibit olfactory bulbectomy-induced hyperemotionality and muricide behavior in mice and rats .
Taming and Tranquilizing Effect on Aggressive Behavior in Dogs
Mafoprazine has a marked taming and tranquilizing effect on aggressive behavior in dogs .
Neurochemical Action Mechanism
Mafoprazine, a phenylpiperazine derivative, was neurochemically investigated in rats to determine its action mechanism . The rank order of affinity of mafoprazine for neuronal receptors was D2 ≥α1 >S2 >α2 >> D1 >β>mACh .
Increase in Dopamine Metabolites
Mafoprazine significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens .
Mecanismo De Acción
Target of Action
Mafoprazine, a phenylpiperazine derivative, primarily targets neuronal receptors. The rank order of affinity of mafoprazine for these receptors is D2 ≥ α1 > S2 > α2 >> D1 > β > mACh . The D2 receptor selectivity of mafoprazine is higher than that of chlorpromazine, azaperone, and haloperidol .
Mode of Action
Mafoprazine interacts with its targets, primarily the D2 receptors, by blocking their activity . It also exhibits α-adrenergic activity, which includes α1 receptor blocking activity and α2 receptor stimulating activity .
Biochemical Pathways
Mafoprazine’s interaction with D2 receptors inhibits dopamine-stimulated adenylate cyclase . This interaction significantly increases dopamine metabolites in the corpus striatum and nucleus accumbens .
Pharmacokinetics
The compound’s affinity for d2 receptors and its impact on dopamine metabolites suggest that it may have significant bioavailability in the brain .
Result of Action
The blocking of D2 receptors and the stimulation of α2 receptors by mafoprazine result in increased dopamine metabolites in the corpus striatum and nucleus accumbens . These molecular and cellular effects likely contribute to mafoprazine’s antipsychotic action .
Action Environment
It’s worth noting that the compound’s effects on dopamine metabolites and its interaction with various receptors suggest that its action could potentially be influenced by factors such as the individual’s neurochemical environment and the presence of other drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCQBYGUQPMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230310 | |
| Record name | Mafoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mafoprazine | |
CAS RN |
80428-29-1 | |
| Record name | Mafoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mafoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAFOPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



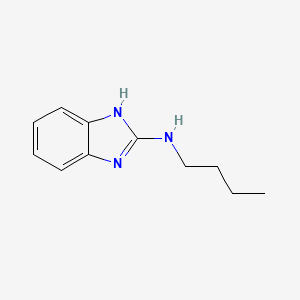
![alpha-(3,4-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine methanol](/img/structure/B1675828.png)
![3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1675829.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)
![1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin](/img/structure/B1675835.png)
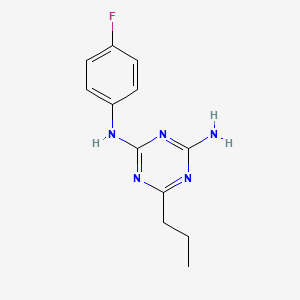
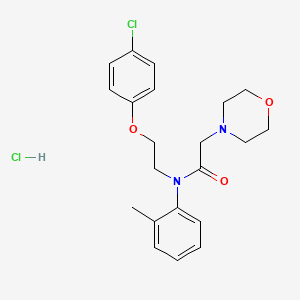
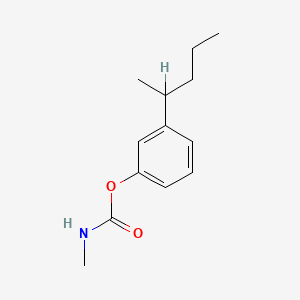

![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1675842.png)
